molecular formula C6H13NO B1455536 3-[(Methylamino)methyl]cyclobutan-1-ol CAS No. 917827-86-2

3-[(Methylamino)methyl]cyclobutan-1-ol

Cat. No.: B1455536
CAS No.: 917827-86-2
M. Wt: 115.17 g/mol
InChI Key: MCZGKHDYQOQIQW-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO It is a cyclobutane derivative with a methylamino group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-[(Methylamino)methyl]cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)cyclobutan-1-ol: A similar compound with a slightly different structure, lacking the methyl group on the amino moiety.

    3-(Methylamino)-1-butanol: Another related compound with a different carbon backbone.

Uniqueness

3-[(Methylamino)methyl]cyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studies of structure-activity relationships.

Properties

IUPAC Name

3-(methylaminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-5-2-6(8)3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZGKHDYQOQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917827-86-2
Record name (1s,3s)-3-[(methylamino)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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